4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol
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Overview
Description
4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethyl group and a butanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Attachment of the Butanol Chain: The butanol chain is attached through a reductive amination reaction, where the pyrazole derivative is reacted with butanal in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol involves its interaction with specific molecular targets. The difluoroethyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)butan-1-ol: Similar structure but with a methyl group on the pyrazole ring.
4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol: Contains a benzene ring instead of a butanol chain.
Uniqueness
4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol is unique due to its specific combination of a difluoroethyl group and a butanol chain attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17F2N3O |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methylamino]butan-1-ol |
InChI |
InChI=1S/C10H17F2N3O/c11-10(12)8-15-7-9(6-14-15)5-13-3-1-2-4-16/h6-7,10,13,16H,1-5,8H2 |
InChI Key |
YMYNMMIIUJDENO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CNCCCCO |
Origin of Product |
United States |
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